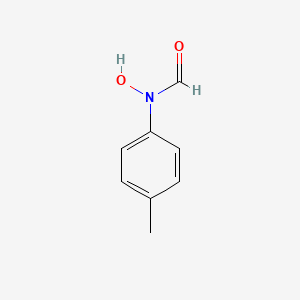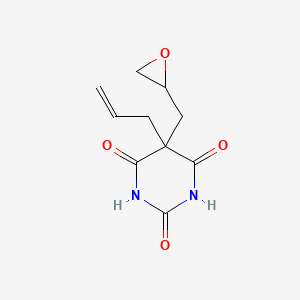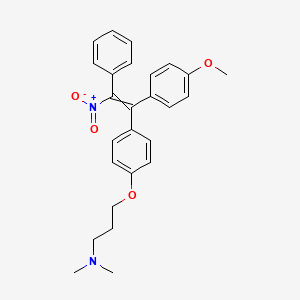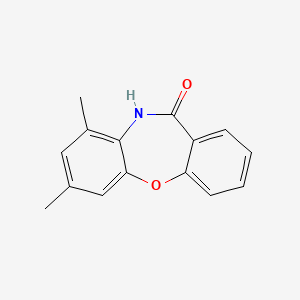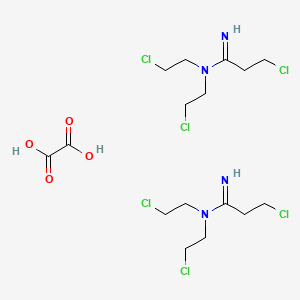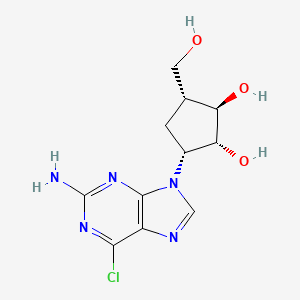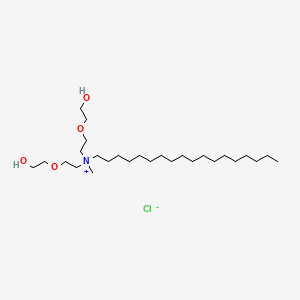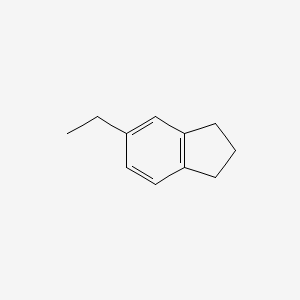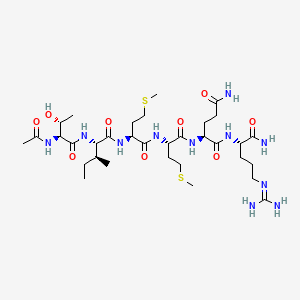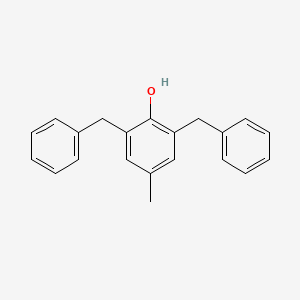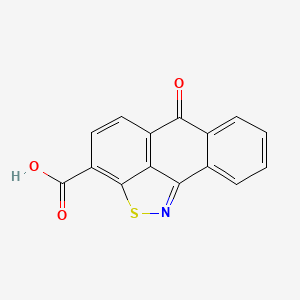
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid is a complex organic compound with the molecular formula C15H7NO3S It is known for its unique structure, which includes an anthraquinone core fused with an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid typically involves the cyclization of appropriate anthraquinone derivatives with sulfur and nitrogen-containing reagents. One common method includes the reaction of 1,8-dihydroxyanthraquinone with thionyl chloride to form the corresponding chloro derivative, which then undergoes cyclization with thiourea to yield the desired isothiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthraquinone and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include various substituted anthraquinone and isothiazole derivatives, which can exhibit different chemical and physical properties.
Scientific Research Applications
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-6H-anthra(9,1-cd)isoxazole-3-carboxylic acid
- 6-Oxo-6H-anthra(9,1-cd)thiazole-3-carboxylic acid
- 6-Oxo-6H-anthra(9,1-cd)oxazole-3-carboxylic acid
Uniqueness
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties compared to its isoxazole, thiazole, and oxazole analogs. The isothiazole ring can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
82-63-3 |
|---|---|
Molecular Formula |
C15H7NO3S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaene-12-carboxylic acid |
InChI |
InChI=1S/C15H7NO3S/c17-13-8-4-2-1-3-7(8)12-11-9(13)5-6-10(15(18)19)14(11)20-16-12/h1-6H,(H,18,19) |
InChI Key |
UWHFOZFCQLDHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NSC4=C(C=CC(=C43)C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
